6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Catalog No.
S985724
CAS No.
1142191-85-2
M.F
C8H11BrClNSi
M. Wt
264.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

CAS Number

1142191-85-2

Product Name

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

IUPAC Name

(6-bromo-2-chloropyridin-3-yl)-trimethylsilane

Molecular Formula

C8H11BrClNSi

Molecular Weight

264.62 g/mol

InChI

InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3

InChI Key

KFYYIXMSPIHUDT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl

Currently Available Information

There is limited information publicly available on the specific scientific research applications of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine. Scientific literature databases like Google Scholar: and ScienceDirect: don't yield any significant results for this specific compound.

Potential Applications based on Structure

While the specific research applications are unknown, some general predictions can be made based on the structure of the molecule:

  • Synthetic Precursor: The presence of the reactive bromine and chlorine atoms suggests it could be a useful intermediate for the synthesis of more complex molecules.
  • Building Block for Medicinal Chemistry: The pyridine ring structure is a common scaffold in many drugs. The combination of the halogen atoms and the trimethylsilyl group could provide unique reactivity for the development of novel medicinal compounds.

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is an organic compound belonging to the class of pyridine derivatives, characterized by the presence of bromine and chlorine substituents along with a trimethylsilyl group. Its molecular formula is C8H10BrClNC_8H_{10}BrClN, and it typically appears as a colorless to pale yellow solid or liquid. The compound is notable for its solubility in common organic solvents, which facilitates its use in various

  • Halogenated compounds like this can potentially be irritating to the skin, eyes, and respiratory system [].
  • Trimethylsilyl chlorides can be moisture sensitive and decompose to release HCl gas [].

  • Nucleophilic Substitution Reactions: The bromine or chlorine atoms can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Sonogashira Coupling Reaction: This reaction facilitates the formation of carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, making this compound useful in synthesizing complex organic molecules.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of biaryl compounds and other complex structures.

The versatility of this compound in chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Synthesis of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine can be achieved through multiple methods:

  • Halogenation: Starting from a suitable pyridine derivative, halogenation can introduce bromine and chlorine at specific positions on the ring.
  • Silylation: The introduction of the trimethylsilyl group can be accomplished through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Sequential Reactions: A combination of halogenation followed by silylation may be employed to achieve the desired substitution pattern efficiently.

These methods allow for the tailored synthesis of this compound based on available starting materials.

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine has several applications in research and industry:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: The compound can be used to create functional materials due to its unique electronic properties.
  • Organic Synthesis: It plays a role in developing new synthetic methodologies and exploring reaction mechanisms.

Interaction studies involving 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine focus on its reactivity with biological targets and other chemical species. These studies often explore how the presence of halogen atoms and the trimethylsilyl group affect binding affinity and specificity toward enzymes or receptors. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine, each exhibiting unique properties:

Compound NameStructural FeaturesSimilarity Score
5-Bromo-4-methylpyridin-3-aminesBromine at 5-position; methyl at 4-position0.87
2-Bromo-6-chloropyridin-3-aminesBromine at 2-position; chlorine at 6-position0.83
3-Amino-2-bromo-5-chloropyridineAmino group at 3-position; bromo at 2-position0.72
5-Bromo-N-(pyridinyl)carboxamideBromine at 5-position; carboxamide functionality0.74

The uniqueness of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to these similar compounds. The presence of both halogens and a trimethylsilyl group allows for diverse reactivity profiles that can be leveraged in synthetic chemistry.

Wikipedia

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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